2-Methoxy-4-biphenylboronic acid

Overview

Description

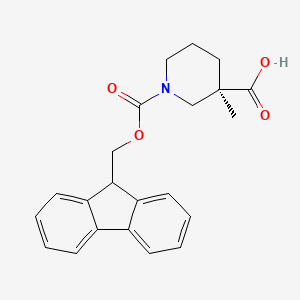

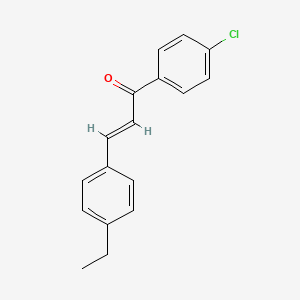

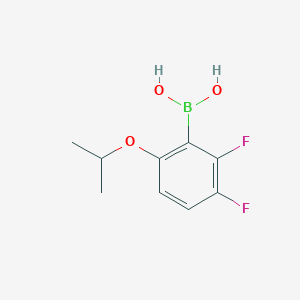

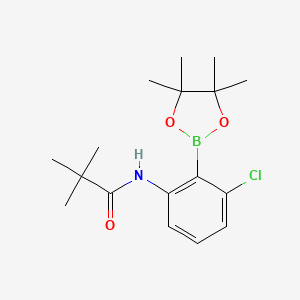

2-Methoxy-4-biphenylboronic acid is an organoboron compound . It has a molecular weight of 228.05 and a molecular formula of C13H13BO3 .

Molecular Structure Analysis

The molecular structure of 2-Methoxy-4-biphenylboronic acid consists of a biphenyl core with a methoxy group and a boronic acid group attached . The exact structure would require more detailed spectroscopic data for confirmation.Chemical Reactions Analysis

While specific chemical reactions involving 2-Methoxy-4-biphenylboronic acid are not available, boronic acids are known to be used in cross-coupling reactions .Scientific Research Applications

Synthesis and Chemical Reactions

- 2-Methoxy-4-biphenylboronic acid is used in Rh(III)-catalyzed annulation with activated alkenes, leading to the synthesis of fused or bridged cyclic skeletons via transmetalation-initiated C-H activation. This process has broad substrate scopes and yields up to 99% under air-tolerant conditions (Liu et al., 2021).

- It plays a role in the design and synthesis of supramolecular assemblies. Phenylboronic and 4-methoxyphenylboronic acids form assemblies with hetero N-atoms due to O–H⋯N hydrogen bonds (Pedireddi & Seethalekshmi, 2004).

Fluorescence and Optical Studies

- The fluorescence quenching of derivatives like 5-chloro-2-methoxyphenylboronic acid and 4-fluoro-2-methoxyphenyl boronic acid is studied using steady state fluorescence measurements, providing insights into their interaction with quenchers like aniline (Geethanjali, Nagaraja, & Melavanki, 2015).

Crystal Engineering and Molecular Structure

- Research aimed at creating a monomeric structure of phenylboronic acid, including derivatives like 2-methoxyphenylboronic acid, involves the study of their crystal structures and the possibility of intramolecular hydrogen bonding (Cyrański et al., 2012).

- The enantioselective recognition of amines with atropisomeric bisphenolnaphthalene, derived from 4-methoxy-2-methylphenylboronic acid, shows potential for use as circular dichroism sensors in detecting a wide range of chiral amines (Ghosn & Wolf, 2011).

Bioorthogonal Chemistry

- 2-Formylphenylboronic acid, a related compound, reacts in neutral aqueous solution to form stable products used in bioorthogonal coupling reactions, demonstrating potential for applications in protein conjugation (Dilek et al., 2015).

Mechanism of Action

Target of Action

2-Methoxy-4-biphenylboronic acid is a boronic acid derivative. Boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices Boronic acids are known to interact with various enzymes and receptors in biological systems .

Mode of Action

The mode of action of 2-Methoxy-4-biphenylboronic acid is primarily through its interaction with its targets. Boronic acids, including 2-Methoxy-4-biphenylboronic acid, are often used in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group .

Biochemical Pathways

The biochemical pathways affected by 2-Methoxy-4-biphenylboronic acid are likely related to the specific targets it interacts with. In the context of Suzuki-Miyaura cross-coupling reactions, the compound plays a crucial role in the formation of new carbon-carbon bonds, thereby affecting the synthesis of various organic compounds .

Pharmacokinetics

It’s important to note that boronic acids and their esters are only marginally stable in water and their rate of hydrolysis is considerably accelerated at physiological ph .

Result of Action

The result of the action of 2-Methoxy-4-biphenylboronic acid is the formation of new carbon-carbon bonds in Suzuki-Miyaura cross-coupling reactions . This can lead to the synthesis of various organic compounds, depending on the specific reactants used in the reaction .

Action Environment

The action of 2-Methoxy-4-biphenylboronic acid can be influenced by various environmental factors. For instance, the rate of hydrolysis of boronic acids and their esters, including 2-Methoxy-4-biphenylboronic acid, is known to be influenced by pH, with the rate of reaction considerably accelerated at physiological pH .

properties

IUPAC Name |

(3-methoxy-4-phenylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BO3/c1-17-13-9-11(14(15)16)7-8-12(13)10-5-3-2-4-6-10/h2-9,15-16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPEBGCLQPCQHHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C2=CC=CC=C2)OC)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201238791 | |

| Record name | Boronic acid, B-(2-methoxy[1,1′-biphenyl]-4-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201238791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-4-biphenylboronic acid | |

CAS RN |

2121511-97-3 | |

| Record name | Boronic acid, B-(2-methoxy[1,1′-biphenyl]-4-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121511-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-(2-methoxy[1,1′-biphenyl]-4-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201238791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.